molecular formula C8H7NOS B1527616 Benzo[c]isothiazol-5-ylmethanol CAS No. 1352443-40-3

Benzo[c]isothiazol-5-ylmethanol

Cat. No. B1527616
M. Wt: 165.21 g/mol
InChI Key: LUEXBMVBKKQHKP-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-5-ylmethanol is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21228 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of benzo[d]isothiazoles, which are closely related to benzo[c]isothiazol-5-ylmethanol, has been extensively studied . The synthetic approaches developed between 2010 and October 2023 are discussed and arranged in five categories according to the substrate used for the scaffold assembly . The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles .


Molecular Structure Analysis

The molecular structure of Benzo[c]isothiazol-5-ylmethanol consists of a benzene ring fused with an isothiazole ring, with a hydroxyl group attached to the 5th carbon of the isothiazole ring .


Chemical Reactions Analysis

The chemistry of isothiazoles, benz[c]isothiazoles, and benz[d]isothiazoles is discussed, and examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions are presented .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, and density of Benzo[c]isothiazol-5-ylmethanol can be found on chemical databases .

Scientific Research Applications

Anticancer Activity

Researchers have synthesized new benzothiazole acylhydrazones, demonstrating their potential as anticancer agents. These compounds, derived from benzothiazole scaffolds, showed promising antitumor properties against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial and Antifungal Applications

Benzimidazole, benzotriazole, and aminothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Specifically, benzimidazole derivatives exhibited significant activity against species of Candida, Aspergillus, and dermatophytes, providing insights into the development of new antifungal drugs with improved efficacy and reduced toxicity (Khabnadideh et al., 2012).

Optical and Electronic Materials

The synthesis of benzobisthiazole derivatives and their optical properties have been explored for potential applications in optoelectronic devices. Studies on compounds such as 2,6-didodecyl-4,8-diphenyl-benzo[1,2-d;4,5-d']bisthiazole revealed blue and green luminescence upon excitation, with implications for their use in luminescent materials and organic electronics (Kang et al., 2010).

Vascular Protection

YC-1, a benzyl indazole derivative, has shown potential for vascular protection by inhibiting smooth muscle cell proliferation and platelet function. This compound stimulates cGMP production in vascular smooth muscle cells and has anti-proliferative and anti-platelet properties, suggesting its utility in preventing vascular injury and remodeling following arterial damage (Tulis et al., 2002).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of Schiff bases derived from benzo[d]isothiazole and related compounds have been conducted to identify novel lead compounds for treating infectious diseases and drug-resistant cancers. Although these compounds did not show significant antiviral or antimicrobial activity, benzo[d]isothiazole derivatives demonstrated marked cytotoxicity against certain human cell lines, indicating their potential in anticancer research (Vicini et al., 2003).

Safety And Hazards

Safety data sheets suggest that in case of skin contact with Benzo[c]isothiazol-5-ylmethanol, one should immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, the victim should be moved into fresh air .

Future Directions

The future directions in the research of Benzo[c]isothiazol-5-ylmethanol and related compounds involve the development of new synthetic methodologies that contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles . These advancements could lead to the exploration of its applications in various fields such as medicinal chemistry and catalysis .

properties

IUPAC Name

2,1-benzothiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEXBMVBKKQHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]isothiazol-5-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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